molecular formula C9H6F4O3 B13530147 2-(3-Fluoro-4-(trifluoromethyl)phenoxy)acetic acid

2-(3-Fluoro-4-(trifluoromethyl)phenoxy)acetic acid

Cat. No.: B13530147
M. Wt: 238.14 g/mol
InChI Key: SYIDTAKFGCKAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-4-(trifluoromethyl)phenoxy)acetic acid is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenoxy acetic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4-(trifluoromethyl)phenoxy)acetic acid typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 3-fluoro-4-(trifluoromethyl)phenol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes, which offer advantages in terms of scalability and safety. The use of microreactors can enhance reaction efficiency and control, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluoro-4-(trifluoromethyl)phenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products Formed:

Scientific Research Applications

2-(3-Fluoro-4-(trifluoromethyl)phenoxy)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-(trifluoromethyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    2-(3-Fluoro-4-nitrophenoxy)acetic acid: Similar structure but with a nitro group instead of a trifluoromethyl group.

    4-(Trifluoromethyl)phenoxyacetic acid: Lacks the fluoro group on the phenyl ring.

    2-(3-Fluoro-4-(trifluoromethyl)phenoxy)-N-phenylacetamide: Contains an amide group instead of the carboxylic acid group.

Uniqueness: 2-(3-Fluoro-4-(trifluoromethyl)phenoxy)acetic acid is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties.

Properties

Molecular Formula

C9H6F4O3

Molecular Weight

238.14 g/mol

IUPAC Name

2-[3-fluoro-4-(trifluoromethyl)phenoxy]acetic acid

InChI

InChI=1S/C9H6F4O3/c10-7-3-5(16-4-8(14)15)1-2-6(7)9(11,12)13/h1-3H,4H2,(H,14,15)

InChI Key

SYIDTAKFGCKAHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.